molecular formula C10H15N3 B1464720 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 1250633-97-6

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine

Cat. No. B1464720
CAS RN: 1250633-97-6
M. Wt: 177.25 g/mol
InChI Key: LNFTZEWASMKPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a cyclopropyl-substituted pyrimidine derivative, which is a heterocyclic compound with a five-membered ring. It is a biologically active compound and has been studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. The compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied and reported.

Scientific Research Applications

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and therapeutic applications. The compound has been used as a tool to study the binding of drugs to their target proteins, and to investigate the mechanism of action of drugs. It has also been used as a model compound to study the structure-activity relationships of drugs.

Mechanism of Action

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is believed to act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. The compound has also been shown to interact with certain proteins, such as the human epidermal growth factor receptor, and to inhibit the activity of certain proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to interact with certain proteins, such as the human epidermal growth factor receptor. The compound has also been found to have anti-inflammatory and anti-cancer effects, and to inhibit the proliferation of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine in laboratory experiments include its low cost, its stability, and its availability in a variety of chemical forms. The compound is also easy to synthesize, and it can be used in a wide range of experiments. However, the compound has certain limitations, such as its low solubility in some solvents, and its potential to cause irritation to the skin and eyes.

Future Directions

Future research on 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine could focus on the development of more effective inhibitors of certain enzymes and proteins, and on the development of novel therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential as an anti-cancer agent and to investigate its potential toxicity. Further research could also focus on the development of new synthesis methods for the compound and on the development of new methods for its detection and quantification.

properties

IUPAC Name

2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFTZEWASMKPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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